molecular formula C9H17ClO3 B12802061 Propanoic acid, 2-chloro-, 2-butoxyethyl ester CAS No. 68797-46-6

Propanoic acid, 2-chloro-, 2-butoxyethyl ester

Cat. No.: B12802061
CAS No.: 68797-46-6
M. Wt: 208.68 g/mol
InChI Key: XRATVFQSBIVRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl 2-chloropropionate is an organic compound with the molecular formula C9H17ClO3. It is a chlorinated ester that is used in various chemical processes and applications. This compound is known for its unique chemical properties and is utilized in different industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with 2-butoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-butoxyethyl 2-chloropropionate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 2-chloropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxyethyl 2-chloropropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxyethyl 2-chloropropionate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloropropionic acid, which may interact with enzymes and other proteins in biological systems. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxyethyl acetate
  • 2-Butoxyethanol
  • 2-Chloropropionic acid

Uniqueness

2-Butoxyethyl 2-chloropropionate is unique due to its chlorinated ester structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

68797-46-6

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

2-butoxyethyl 2-chloropropanoate

InChI

InChI=1S/C9H17ClO3/c1-3-4-5-12-6-7-13-9(11)8(2)10/h8H,3-7H2,1-2H3

InChI Key

XRATVFQSBIVRAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.